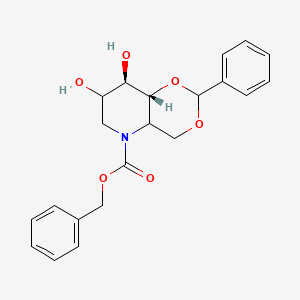

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₂₁H₂₃NO₆ and a molecular weight of 385.4 grams per mole. The compound is systematically named as benzyl (8R,8aR)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-dioxino[5,4-b]pyridine-5-carboxylate according to International Union of Pure and Applied Chemistry nomenclature standards. The Chemical Abstracts Service has assigned the registry number 138381-83-6 to this specific compound.

The structural complexity of this molecule arises from the combination of the deoxynojirimycin core with two distinct protecting groups. The benzyloxycarbonyl group, commonly referred to in synthetic organic chemistry as a carbamate protecting group, is attached to the nitrogen atom of the piperidine ring. Simultaneously, the 4,6-O-phenylmethylene protection involves the formation of a cyclic acetal that bridges the hydroxyl groups at positions 4 and 6 of the sugar analog. This dual protection strategy creates a molecule with enhanced stability and altered reactivity patterns compared to the parent deoxynojirimycin structure.

The three-dimensional structure of this compound features defined stereochemistry at multiple chiral centers, specifically designated as (8R,8aR) configuration. The Simplified Molecular Input Line Entry System representation is C1C(C@HO)O, which encodes the complete connectivity and stereochemical information. The International Chemical Identifier key GBRJHLWAZWZRJM-KZBHQWPGSA-N provides a unique digital fingerprint for database searches and computational studies.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃NO₆ |

| Molecular Weight | 385.4 g/mol |

| Chemical Abstracts Service Number | 138381-83-6 |

| International Chemical Identifier Key | GBRJHLWAZWZRJM-KZBHQWPGSA-N |

| Stereochemistry | (8R,8aR) |

| Functional Groups | Carbamate, Cyclic Acetal, Secondary Alcohols |

Historical Context in Iminosugar Research

The development of this compound emerged from the broader historical trajectory of iminosugar research, which began with the discovery of naturally occurring polyhydroxylated piperidine alkaloids. The first iminosugar isolated from a natural source was 1-deoxynojirimycin, found in mulberry plants and reported in 1976. This discovery marked the beginning of intensive research into iminosugars as potential therapeutic agents, particularly for their ability to inhibit glycosidases.

1-Deoxynojirimycin, the parent compound from which this compound is derived, is a naturally occurring polyhydroxylated alkaloid containing an endocyclic nitrogen atom. It represents a true structural analogue of pyranosides and is well recognized by glycosidases, enzymes that catalyze the cleavage of glycosidic bonds in oligosaccharides and glycoconjugates. The recognition that iminosugars could serve as potent enzyme inhibitors led to extensive synthetic efforts to develop analogs with improved properties.

The introduction of protecting group strategies in iminosugar chemistry became essential for enabling complex synthetic transformations while preserving the integrity of multiple hydroxyl groups and the basic nitrogen center. Research conducted by Iftikhar and Fang demonstrated that protecting groups play an important role in carbohydrate chemistry and considerably influence the reactivity of substrates. Their work specifically highlighted the preparation of N-benzyloxycarbonyl-1,5-dideoxy-1,5-imino-4,6-O-isopropylidene-D-glucitol from 1-deoxynojirimycin in 70% overall yield through a two-step process.

The evolution of protection strategies led to the development of phenylmethylene acetals as alternative protecting groups for diol systems in sugar chemistry. The 4,6-O-benzylidene protection, closely related to the phenylmethylene protection in the target compound, has been extensively studied in glucose derivatives, where it forms stable cyclic acetals that can be selectively removed under specific conditions. This protecting group strategy became particularly valuable in iminosugar synthesis due to its stability under various reaction conditions and its ability to direct regioselectivity in subsequent transformations.

Role in Glycosidase Inhibition Studies

This compound serves as a crucial research tool in glycosidase inhibition studies, building upon the established inhibitory properties of the deoxynojirimycin scaffold. The parent compound, 1-deoxynojirimycin, is recognized as a potent alpha-glucosidase inhibitor with demonstrated antiviral action. Derivatives of deoxynojirimycin have shown significant promise in therapeutic applications, with several compounds advancing to clinical use for treating conditions such as diabetes and lysosomal storage disorders.

Research findings indicate that the structural modifications present in this compound significantly influence its interaction with target enzymes. Studies on related N-benzyloxycarbonyl derivatives have demonstrated that the benzyloxycarbonyl protecting group can be selectively removed using sodium hydroxide in ethanol-water systems, allowing for controlled deprotection strategies in synthetic applications. This removability is particularly important in glycosidase inhibition studies where the free amine is often required for optimal enzyme binding.

The phenylmethylene protection at positions 4 and 6 creates a conformationally restricted analog that provides insights into the spatial requirements for enzyme-inhibitor interactions. Research on 4,6-O-benzylidene protected iminosugars has shown that such modifications can lead to promising results when combined with selective mono-protection at other positions. For example, studies demonstrated that 4,6-O-benzylidene protected iminosugars along with selective mono-pivolylation at positions 2 or 3 gave promising results for human immunodeficiency virus protease inhibition compared to the original drugs.

The use of N-benzyloxycarbonyl-1-deoxynojirimycin as an acceptor molecule in transglucosylation reactions has led to the development of strategies for preparing N-containing sugars. These enzymatic synthesis approaches, utilizing native or immobilized glucosidases, have resulted in the preparation of various O-glucopyranosyl-1-deoxynojirimycin derivatives that retain activity toward digestive glucosidases including sucrase and isomaltase. Such findings highlight the importance of protected intermediates like this compound in developing novel inhibitor architectures.

Table 2: Comparative Analysis of Deoxynojirimycin Derivatives in Enzyme Inhibition Studies

The strategic importance of this compound in contemporary glycosidase research extends beyond its immediate inhibitory properties to encompass its role as a synthetic building block for more complex molecules. The dual protection allows for selective modifications at the remaining free hydroxyl groups, enabling the synthesis of libraries of analogs for structure-activity relationship studies. This systematic approach to analog development has proven essential for understanding the molecular basis of glycosidase inhibition and for advancing therapeutic applications of iminosugar compounds.

Properties

IUPAC Name |

benzyl (8R,8aR)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c23-17-11-22(21(25)27-12-14-7-3-1-4-8-14)16-13-26-20(28-19(16)18(17)24)15-9-5-2-6-10-15/h1-10,16-20,23-24H,11-13H2/t16?,17?,18-,19-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRJHLWAZWZRJM-KZBHQWPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2C(N1C(=O)OCC3=CC=CC=C3)COC(O2)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H]([C@H]2C(N1C(=O)OCC3=CC=CC=C3)COC(O2)C4=CC=CC=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747128 | |

| Record name | Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138381-83-6 | |

| Record name | Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation: Deoxynojirimycin Core Synthesis

The DNJ core is typically synthesized from D-glucose via a series of reductions and cyclizations. A representative route involves:

-

Benzyl protection : 2,3,4,5-Tetra-O-benzyl-D-glucopyranose is reduced using LiAlH₄ to yield 1,5-dideoxy-1,5-imino-D-glucitol.

-

Oxidation and reductive amination : Pfitzner-Moffatt oxidation converts diols to dicarbonyl intermediates, followed by reductive amination with ammonium formate/NaBH₃CN to form the piperidine ring.

-

Deprotection : Catalytic hydrogenolysis (Pd/C, H₂) removes benzyl groups, yielding DNJ.

Table 1: Key Intermediates in DNJ Synthesis

N-Benzyloxycarbonylation

The nitrogen atom of DNJ is acylated using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

4,6-O-Phenylmethylene Acetal Formation

The 4,6-diol is protected as a phenylmethylene acetal to restrict conformational flexibility:

-

Reagents : Benzaldehyde dimethyl acetal, camphorsulfonic acid (CSA) in CH₃CN.

-

Selectivity : The trans-diaxial 4,6-hydroxyls favor acetal formation over 3,5 positions.

Table 2: Optimization of Acetal Formation

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CSA | 80 | 12 | 68 |

| p-TsOH | 70 | 18 | 55 |

| BF₃·Et₂O | 60 | 24 | 45 |

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity, with retention time = 12.4 min.

Process Optimization and Scalability Challenges

Solvent and Catalyst Screening

Deprotection Risks

-

Hydrogenolysis sensitivity : The Cbz group requires careful control of H₂ pressure to avoid over-reduction.

-

Acetal stability : Acidic workup conditions may cleave the phenylmethylene group; neutral pH is maintained during isolation.

Applications in Targeted Drug Synthesis

The structural rigidity imparted by the phenylmethylene acetal enhances binding to glucosidases, as demonstrated by:

Chemical Reactions Analysis

Types of Reactions

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The inhibitory activity and physicochemical properties of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin (hereafter referred to as Compound A) are best contextualized against structurally related iminosugars and glycosidase inhibitors. Below is a detailed comparative analysis:

Structural and Functional Comparison

Physicochemical and Pharmacokinetic Differences

- Solubility: Compound A and its diacetate exhibit lower solubility in polar solvents (e.g., methanol) compared to DNJ, likely due to their hydrophobic benzyl and phenyl groups . This property may limit their use in aqueous systems but enhance membrane permeability in cellular assays.

- Stability : The diacetate form of Compound A demonstrates superior stability under inert storage conditions, making it preferable for long-term use as a reference standard .

- Enzyme Specificity: While DNJ broadly inhibits mammalian α-glucosidases, Compound A’s bulky substituents may restrict its activity to specific glycosidases or alter binding kinetics. For example, DNJ derivatives like Compound A show divergent effects on insect trehalases (e.g., sigmoidal inhibition in C.

Inhibitory Potency and Selectivity

Evidence from comparative studies on trehalases highlights critical differences:

- C. riparius vs. Porcine Trehalase: DNJ and its derivatives, including Compound A, exhibit stronger inhibition of insect trehalases compared to mammalian counterparts. For instance, DNJ modifies the substrate-inhibitor ([S] vs. [I]) relationship in C. riparius trehalase, shifting kinetics from hyperbolic to sigmoidal—a feature absent in porcine kidney enzymes .

- Comparison with Casuarine Derivatives: Casuarine and castanospermine, another class of iminosugar alkaloids, show weaker inhibition of C. riparius trehalase (IC₅₀ > 100 μM) compared to DNJ derivatives (IC₅₀ ~10–50 μM) . Compound A’s larger structure may further enhance binding affinity or selectivity, though direct comparative data are lacking.

Biological Activity

N-Benzyloxycarbonyl-4,6-O-phenylmethylene deoxynojirimycin (NB-DNJ) is a derivative of deoxynojirimycin (DNJ), a naturally occurring alkaloid known for its biological activities, particularly as an α-glucosidase inhibitor. This article delves into the biological activity of NB-DNJ, focusing on its mechanism of action, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

NB-DNJ primarily functions as an inhibitor of α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism by hydrolyzing oligosaccharides into monosaccharides. Inhibiting this enzyme can help manage blood glucose levels, making NB-DNJ a candidate for diabetes treatment.

Inhibition Studies

Recent studies have demonstrated that various derivatives of NB-DNJ exhibit differing levels of α-glucosidase inhibition. For instance, one study synthesized 19 novel N-benzyl-deoxynojirimycin derivatives and evaluated their inhibitory activities. The most potent compound, identified as 18a (1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol), showed an IC50 value of 0.207 ± 0.11 mM, outperforming acarbose (IC50: 0.353 ± 0.09 mM) .

Structure-Activity Relationship (SAR)

The biological activity of NB-DNJ derivatives is significantly influenced by their structural modifications:

- Hydroxyl and Methoxy Substitutions : The introduction of hydroxyl and methoxy groups on the phenyl ring has been shown to enhance inhibitory activity. Specifically, hydroxyl substitutions lead to a marked increase in α-glucosidase inhibition compared to halogen substitutions .

- Bromine Substitutions : Conversely, bromine substitutions have been found to decrease inhibition activity. The presence of fewer bromine atoms correlates with higher inhibitory potency .

Research Findings and Case Studies

- Molecular Docking Studies : Molecular docking analyses revealed that compound 18a forms three hydrogen bonds with amino acids in the active site of α-glucosidase, contributing to its high binding affinity and low binding energy (-5.8 kcal/mol) . This interaction is crucial for its inhibitory effect.

- In Vivo Studies : While much of the current research focuses on in vitro assays, the potential for in vivo applications remains promising. For instance, some derivatives have shown immunosuppressive effects, suggesting they may be beneficial in treating Th2-mediated immune diseases .

- Comparative Efficacy : A comparative analysis of various derivatives indicated that compounds with multiple hydroxyl groups and minimal halogen substitutions exhibited significantly superior α-glucosidase inhibition compared to their counterparts .

Summary Table of Inhibitory Activities

| Compound | Structure | IC50 (mM) | Notes |

|---|---|---|---|

| 18a | 1-(4-hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | 0.207 ± 0.11 | Highest activity |

| 18b | 1-(3-bromo-4-hydroxy-5-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol | 0.276 ± 0.13 | Second highest |

| Acarbose | - | 0.353 ± 0.09 | Standard comparator |

Q & A

Q. What is the structural characterization of N-Benzyloxycarbonyl-4,6-O-phenylmethylene Deoxynojirimycin, and how is it distinguished from its parent compound, deoxynojirimycin (DNJ)?

this compound (CAS 138381-83-6, C₂₁H₂₃NO₆) is a synthetic derivative of DNJ (C₆H₁₃NO₄) modified with a benzyloxycarbonyl (Cbz) protecting group at the nitrogen and a phenylmethylene acetal at the 4,6-hydroxyl positions. Structural confirmation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify substitution patterns. Unlike DNJ, which inhibits α-glucosidases via competitive binding, this derivative’s bulkier substituents may alter binding kinetics or specificity .

Q. How does this compound inhibit glycosidases, and what experimental assays are used to quantify its activity?

The compound acts as a competitive inhibitor of glycosidases by mimicking the transition state of carbohydrate hydrolysis. Standard assays include:

- Enzyme Kinetics : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl-glycosides) under varying inhibitor concentrations.

- Comparative Studies : Test inhibition across enzymes like porcine kidney trehalase vs. insect trehalases (e.g., Chironomus riparius), where structural differences lead to divergent inhibition profiles .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters for mechanistic insights.

Q. What are the common synthetic routes for preparing this compound, and how are intermediates purified?

Synthesis typically involves:

Protection of DNJ : Introduce the Cbz group via reaction with benzyl chloroformate in basic conditions.

Acetal Formation : React 4,6-hydroxyl groups with benzaldehyde dimethyl acetal under acid catalysis.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate intermediates.

Critical steps include monitoring reaction progress via thin-layer chromatography (TLC) and confirming regioselectivity through 2D NMR .

Advanced Research Questions

Q. How can researchers resolve contradictions in inhibition data between homologous glycosidases (e.g., mammalian vs. insect enzymes)?

Discrepancies, such as sigmoidal vs. hyperbolic inhibition curves (observed in C. riparius vs. porcine trehalase), arise from structural variations in enzyme active sites. Methodological approaches include:

- X-ray Crystallography : Resolve inhibitor-enzyme complexes to identify binding pocket differences.

- Site-Directed Mutagenesis : Test key residues (e.g., catalytic aspartates) to determine their role in inhibitor specificity.

- Molecular Dynamics Simulations : Model inhibitor-enzyme interactions to predict kinetic behavior .

Q. What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

- Derivatization : Introduce hydrophilic groups (e.g., diacetate modification, as in CAS 153373-52-5) to improve aqueous solubility.

- Formulation : Use lipid-based carriers (e.g., liposomes) or cyclodextrin complexes for enhanced cellular uptake.

- In Vitro Models : Assess permeability using Caco-2 cell monolayers and metabolic stability in liver microsomes .

Q. How can this compound be applied in antiviral research beyond glycosidase inhibition?

Evidence suggests DNJ derivatives inhibit viral envelope glycoprotein processing. For example:

- Dengue/Influenza A : Test efficacy in reducing viral titers using plaque assays or qRT-PCR in infected cell lines (e.g., Vero or MDCK cells).

- Mechanistic Studies : Evaluate endoplasmic reticulum α-glucosidase I/II inhibition via Western blot (e.g., reduced N-linked glycosylation of viral proteins) .

Q. What analytical methods ensure purity and stability of this compound in long-term studies?

- HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients to detect impurities (<0.5%).

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 1–3 months; monitor degradation via LC-MS.

- Mass Spectrometry : Confirm molecular integrity and detect hydrolytic byproducts (e.g., deprotected DNJ) .

Q. What are the implications of synergistic inhibition with other glycosidase-targeting compounds (e.g., castanospermine)?

- Combination Screens : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.

- Mechanistic Synergy : Explore dual inhibition of sequential glycosidases in glycan processing pathways.

- In Vivo Validation : Test efficacy in disease models (e.g., lysosomal storage disorders) with co-administered inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.